Ytterbium-175 is classified as a radioactive isotope with a half-life of approximately 4.2 days. It is primarily sourced from neutron irradiation of natural ytterbium, which is commonly found in minerals such as xenotime and gadolinite. The isotope is recognized for its unique properties that make it suitable for various scientific applications, particularly in the fields of nuclear medicine and material science.
Ytterbium-175 can be synthesized through the thermal neutron irradiation of natural ytterbium oxide (Yb2O3). The process typically involves exposing the oxide to a neutron flux, which induces a nuclear reaction resulting in the formation of Ytterbium-175.
The molecular structure of Ytterbium-175 can be described using its atomic configuration. As a member of the lanthanides, it possesses unique electronic configurations that influence its chemical behavior.
The arrangement of electrons contributes to its stability and reactivity, particularly in complex formation with ligands during radiolabeling processes.
Ytterbium-175 participates in various chemical reactions, especially when forming complexes with organic molecules for therapeutic purposes.
The mechanism by which Ytterbium-175 exerts its therapeutic effects involves targeted delivery to specific tissues or cells, especially in cancer treatment scenarios.
The physical state and chemical reactivity make Ytterbium-175 an ideal candidate for use in radiopharmaceuticals.
Ytterbium-175 has several important applications:
Ytterbium-175 (¹⁷⁵Yb) is an artificial radioactive isotope comprising 70 protons and 105 neutrons, resulting in a mass number of 175. This neutron-rich radionuclide falls within the lanthanide series and is characterized by an atomic mass of 174.9412725 ± 0.0000030 atomic mass units (amu) and a mass excess of -54.700634 MeV [3] [7] [10]. Its nuclear spin and parity are established as 7/2⁻, indicating a half-integer spin with negative parity, consistent with nuclear shell model predictions for odd-mass lanthanide isotopes [3] [6] [7]. The nuclear magnetic moment has been experimentally determined to be 0.58 μ, while the quadrupole moment remains unmeasured, reflecting a near-spherical nuclear structure [7] [10]. Unlike naturally occurring ytterbium isotopes, ¹⁷⁵Yb possesses no natural abundance and must be artificially produced through nuclear reactions, primarily via neutron activation of lighter ytterbium isotopes [1] [6].
Table 1: Fundamental Nuclear Characteristics of ¹⁷⁵Yb
Property | Value | Reference |
---|---|---|
Protons (Z) | 70 | [1] [6] |
Neutrons (N) | 105 | [1] [6] |
Atomic Mass (u) | 174.9412725 ± 0.0000030 | [7] [10] |
Mass Excess (MeV) | -54.700634 | [3] [10] |
Spin and Parity | 7/2⁻ | [3] [6] |
Magnetic Moment (μ) | 0.58 | [7] [10] |
Natural Abundance | None (artificial) | [3] [6] |
The radioactive decay of ¹⁷⁵Yb occurs with a precisely measured half-life. Recent high-precision studies published in 2021 have revised this value to 4.1615 ± 0.0039 days, representing a significant update from the previously accepted value of 4.185 days reported in 1989 and maintained in nuclear databases until recently [1] [2]. This 0.56% reduction stems from rigorous measurements employing three independent methods: reference ionization chambers (CIR), digital CeBr₃ γ-ray spectrometry, and analog CeBr₃ detectors with single-channel analyzers. The improved determination, characterized by detailed uncertainty budgeting and statistical robustness, has important implications for medical applications requiring precise dosimetry [2].
¹⁷⁵Yb undergoes β⁻ decay with 100% probability to stable ¹⁷⁵Lu (Lutetium-175). This transition occurs through a Q-value (decay energy) of 470.1 ± 0.12 keV, as established through high-precision calorimetric and spectrometric measurements [1] [3] [6]. The beta decay spectrum exhibits a maximum energy (Eₘₐₓ) of 466 keV, with approximately 86.5% of decays occurring below this maximum value [8]. The decay scheme is characterized by direct ground-state-to-ground-state transitions without intermediary excited states in the daughter nucleus, resulting in a simplified decay profile advantageous for therapeutic applications. The resulting ¹⁷⁵Lu daughter nuclide is stable and non-radioactive, eliminating concerns about long-term residual radioactivity in medical or research applications [1] [6] [8].
While primarily a beta emitter, ¹⁷⁵Yb produces low-abundance gamma photons during its decay. The primary gamma emissions occur at 282.5 keV (3.05% intensity) and 396.3 keV (6.5% intensity), enabling spectroscopic detection and quantification despite their relatively low abundance [8]. Additionally, characteristic X-rays associated with lutetium K-shell emissions (specifically Kα and Kβ lines) are produced following internal conversion processes and electron capture cascades. The gamma emissions, though minor in intensity, serve crucial roles in post-administration tracking in medical applications and radionuclide purity assessment during production. The low gamma abundance contributes favorably to the radionuclide's safety profile by minimizing whole-body radiation exposure compared to pure gamma emitters [2] [8].
Table 2: Primary Radiation Emissions from ¹⁷⁵Yb Decay
Radiation Type | Energy (keV) | Intensity (%) | Significance |
---|---|---|---|
β⁻ (max) | 466 | 86.5 | Therapeutic effect |
γ-ray | 282.5 | 3.05 | Detection & imaging |
γ-ray | 396.3 | 6.5 | Detection & quantification |
X-ray (Lu K-lines) | 48-63 | Variable | Secondary emission spectrum |
A metastable nuclear isomer designated ¹⁷⁵ᵐYb exists at an excitation energy of 514.866 ± 0.004 keV above the ground state [1] [4]. This isomer exhibits a significantly shorter half-life of 68.2 ± 0.3 milliseconds, decaying predominantly through internal transition (IT) to the ground state rather than through beta decay pathways [1] [4]. The spin quantum number of ¹⁷⁵ᵐYb is 1/2⁻, differing substantially from the 7/2⁻ spin of the ground state, which explains the relatively slow gamma de-excitation and metastable behavior due to the large spin difference hindering rapid decay [1] [4]. The isomer can be populated through nuclear reactions or during in-beam production of ytterbium isotopes but has limited practical significance due to its ultrashort lifetime. Its primary importance lies in nuclear structure studies, where its properties provide insights into single-particle energy levels, nuclear deformation, and transition probabilities in the neutron-rich region near N=105 [1] [4].
¹⁷⁵Yb is primarily produced through thermal neutron capture on enriched ¹⁷⁴Yb targets via the reaction ¹⁷⁴Yb(n,γ)¹⁷⁵Yb. This process exhibits a thermal neutron cross-section of 69 barns, indicating high efficiency for reactor-based production [1] [8]. The average binding energy per nucleon is calculated as 8.07092449 MeV, reflecting the nuclear stability landscape in this mass region [1] [7] [10]. The separation energy for the first proton (Sp) is 8.120 ± 0.045 MeV, significantly higher than the beta decay energy, explaining the absence of proton emission channels [1].
Alternative production routes include:
The binding energy configuration contributes to the isotope's stability against particle emission and influences reaction pathways during production. The relatively high neutron capture cross-section of ¹⁷⁴Yb facilitates efficient large-scale production in nuclear reactors, especially when using isotopically enriched targets (>95% ¹⁷⁴Yb) to minimize co-production of undesirable isotopes like ¹⁶⁹Yb and ¹⁷⁷Lu that compromise radionuclidic purity [5] [8].
Table 3: Production Pathways for ¹⁷⁵Yb
Reaction | Cross-Section | Energy Range | Advantages | Challenges |
---|---|---|---|---|
¹⁷⁴Yb(n,γ)¹⁷⁵Yb | 69 barns (thermal) | Thermal neutrons | High yield, simple targetry | Requires isotopic enrichment |
¹⁷⁵Lu(n,p)¹⁷⁵Yb | ~100 mb (peak) | 15-25 MeV | No carrier-added, high purity | Requires medium-energy cyclotrons |
natYb(d,x)¹⁷⁵Yb | Complex spectrum | Up to 50 MeV | Uses natural targets | Low specific activity, impurities |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7